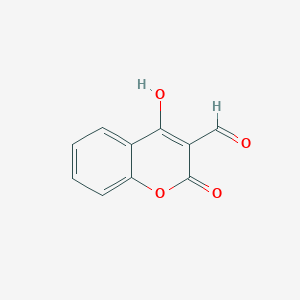

4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-hydroxy-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-7-9(12)6-3-1-2-4-8(6)14-10(7)13/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIIGYLAWCFYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51751-34-9 | |

| Record name | 4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde from 4-hydroxycoumarin

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, a valuable heterocyclic building block, from the readily available starting material, 4-hydroxycoumarin. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of prevalent formylation methodologies, including the Vilsmeier-Haack and Duff reactions. Beyond procedural steps, this guide elucidates the mechanistic underpinnings and the rationale behind experimental choices, ensuring a comprehensive understanding of the chemical transformations. Detailed, validated protocols, comparative analysis of synthetic routes, and a survey of the product's applications in medicinal chemistry are presented to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties.[1] Among the vast family of coumarins, this compound (also known as 4-hydroxy-3-formylcoumarin) stands out as a particularly versatile synthetic intermediate.[2] Its unique molecular architecture, featuring a reactive aldehyde group at the C3 position adjacent to a phenolic hydroxyl group, allows for a diverse range of chemical modifications. This dual functionality makes it a cornerstone for the synthesis of more complex heterocyclic systems, such as pyranocoumarins, chromeno[4,3-b]quinolines, and various Schiff base derivatives with significant therapeutic potential.[3][4]

This guide focuses on the direct formylation of 4-hydroxycoumarin, a cost-effective and common starting material, to yield this key intermediate. We will dissect two of the most effective and widely cited methods: the Vilsmeier-Haack reaction and a modern, microwave-assisted adaptation of the Duff reaction.

Strategic Overview of Synthetic Pathways

The introduction of a formyl group onto the electron-rich C3 position of the 4-hydroxycoumarin ring is the central challenge. This is achieved via electrophilic substitution. The choice of formylating agent and reaction conditions dictates the efficiency, selectivity, and environmental impact of the synthesis.

Diagram 1: High-level overview of synthetic routes.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack (V-H) reaction is a classic and powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[5] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5]

Mechanistic Insights

The expertise in applying this reaction lies in understanding its mechanism, which proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent. This species is the active formylating agent.

-

Electrophilic Attack and Hydrolysis: The electron-rich C3 position of 4-hydroxycoumarin attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.

The regioselectivity for the C3 position is driven by the electronic nature of the 4-hydroxycoumarin tautomers. The enol form is highly nucleophilic at the C3 position, making it the prime site for electrophilic attack.

Diagram 2: Vilsmeier-Haack reaction workflow.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on established procedures for the formylation of activated aromatic systems.[6][7]

Materials:

-

4-Hydroxycoumarin

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, prepare a solution of 4-hydroxycoumarin (1 equivalent) in anhydrous DMF.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and pour it cautiously onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Self-Validation: The formation of the product can be confirmed by a distinct melting point and spectroscopic analysis (NMR, IR). The purity should be checked by TLC against the starting material.

Method 2: Microwave-Assisted Duff Reaction

The Duff reaction is another classical method for the ortho-formylation of phenols, traditionally using hexamethylenetetramine (HMTA) in glycerol or acetic acid.[8] Modern adaptations have significantly improved the efficiency of this reaction. A particularly effective method involves the use of trifluoroacetic acid (TFAA) as both a solvent and a catalyst, with microwave irradiation to accelerate the reaction.

Mechanistic Insights and Role of Reagents

The microwave-assisted Duff reaction presents a more complex, yet highly efficient, pathway.

-

Role of HMTA: Hexamethylenetetramine serves as the source of the formyl group. In the acidic medium, it is believed to generate an electrophilic iminium ion species.

-

Role of Trifluoroacetic Acid (TFAA): TFAA is a strong acid that facilitates the decomposition of HMTA to the active electrophile. Its low boiling point and high polarity also make it an excellent solvent for this reaction, especially under microwave conditions.[9]

-

Microwave Irradiation: Microwaves provide rapid and uniform heating of the polar reaction mixture, dramatically reducing reaction times from hours to minutes. This can also lead to higher yields and cleaner reactions by minimizing the formation of side products.[10]

The reaction proceeds through an electrophilic attack of the iminium species on the C3 position of 4-hydroxycoumarin, followed by hydrolysis of the resulting Schiff base intermediate to the aldehyde.

Diagram 3: Microwave-assisted Duff reaction workflow.

Experimental Protocol: Microwave-Assisted Duff Reaction

This protocol is adapted from a reported efficient synthesis of formyl coumarins.[11]

Materials:

-

4-Hydroxycoumarin

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFAA)

-

Sulfuric acid (50% v/v)

-

Ethyl acetate

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, dissolve 4-hydroxycoumarin (1 mmol) and hexamethylenetetramine (3 mmol) in trifluoroacetic acid (10 mL).

-

Subject the mixture to microwave irradiation at 800 W for 3 minutes with gentle stirring. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and treat it with a hot 50% (v/v) solution of sulfuric acid.

-

Reflux the mixture for 30 minutes to ensure complete hydrolysis of the intermediate.

-

Cool the mixture and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from ethanol.

Self-Validation: The yield of this reaction is reported to be around 65%.[11] Purity should be assessed by melting point determination and TLC. The structure should be confirmed by spectroscopic methods.

Comparative Analysis of Synthetic Methods

| Feature | Vilsmeier-Haack Reaction | Microwave-Assisted Duff Reaction |

| Reagents | POCl₃, DMF | HMTA, TFAA, H₂SO₄ |

| Conditions | Conventional heating (60-70 °C) | Microwave irradiation (800 W) |

| Reaction Time | 2-3 hours | ~3 minutes (irradiation time) |

| Advantages | Well-established, reliable | Extremely rapid, often higher yields |

| Disadvantages | Corrosive and hazardous reagents | Requires specialized microwave equipment |

| Workup | Neutralization, extraction | Acid hydrolysis, extraction |

Product Characterization

The identity and purity of the synthesized this compound should be rigorously confirmed using standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆O₄ | [2][12] |

| Molecular Weight | 190.15 g/mol | [2][12] |

| CAS Number | 51751-34-9 | [2][12] |

| Appearance | Pale yellow solid | |

| Melting Point | 138-140 °C | |

| IR (cm⁻¹) | ~3325 (O-H), ~1730 (C=O, lactone), ~1650 (C=O, aldehyde) | [13] |

| ¹H NMR (CDCl₃, δ ppm) | ~10.3 (s, 1H, CHO), 8.1-7.3 (m, 4H, Ar-H), ~14.0 (br s, 1H, OH) | |

| ¹³C NMR (CDCl₃, δ ppm) | ~190 (CHO), ~162 (C=O), ~155 (C-O), aromatic signals |

Note: NMR chemical shifts can vary depending on the solvent and concentration.

Applications in Advanced Synthesis

This compound is a versatile precursor for a variety of heterocyclic compounds, many of which are of interest in drug discovery.

-

Synthesis of Pyranocoumarins: The aldehyde can undergo condensation reactions with active methylene compounds, followed by intramolecular cyclization, to form pyranocoumarin derivatives. These scaffolds are known to possess diverse biological activities.

-

Formation of Schiff Bases: The formyl group readily reacts with primary amines to form Schiff bases. These imine derivatives and their metal complexes have been investigated for their antimicrobial and anticancer properties.[3]

-

Precursor for Fused Heterocycles: It serves as a starting material for the synthesis of more complex, fused heterocyclic systems such as chromeno[4,3-b]quinolin-6-ones, which are of interest in materials science and medicinal chemistry.[4]

Conclusion

The synthesis of this compound from 4-hydroxycoumarin is a well-established and crucial transformation for the generation of a versatile synthetic intermediate. Both the Vilsmeier-Haack and the microwave-assisted Duff reactions offer reliable pathways to this molecule, each with its own set of advantages and considerations. The Vilsmeier-Haack reaction is a robust, classical method, while the microwave-assisted Duff reaction provides a rapid and efficient modern alternative. The choice of method will depend on the available equipment, scale of the reaction, and desired throughput. The utility of the final product as a scaffold for the synthesis of a wide range of biologically active compounds underscores the importance of mastering these synthetic protocols.

References

- 1. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 51751-34-9 | Benchchem [benchchem.com]

- 3. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile synthesis of chromeno[4,3-b]quinolin-6-ones from unexpected reactions of aryl isocyanides with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 7. scite.ai [scite.ai]

- 8. grokipedia.com [grokipedia.com]

- 9. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]

- 10. albion.edu [albion.edu]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Formylation of 4-Hydroxycoumarin: Mechanisms and Protocols

Abstract

The introduction of a formyl group onto the 4-hydroxycoumarin scaffold, particularly at the C-3 position, is a pivotal transformation in synthetic organic chemistry. The resulting 3-formyl-4-hydroxycoumarin derivatives are crucial intermediates for the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules, including anticoagulants and antimicrobial agents.[1][2][3] This technical guide provides an in-depth exploration of the primary mechanistic pathways for the formylation of 4-hydroxycoumarin. It focuses on the Vilsmeier-Haack reaction as the most prevalent and efficient method, while also discussing alternative approaches like the Duff reaction. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical mechanistic insights and practical, field-proven experimental protocols.

Introduction: The Synthetic Value of 3-Formyl-4-Hydroxycoumarin

4-Hydroxycoumarin is a bicyclic lactone that exists in a dynamic tautomeric equilibrium between its 4-hydroxy-2H-chromen-2-one and 2,4-chromanedione forms.[4] This structural feature makes the C-3 position particularly nucleophilic and susceptible to electrophilic substitution. Formylation at this position yields 4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehyde, a versatile building block.[4][5] Its aldehyde functionality allows for subsequent reactions such as condensations, cyclizations, and oxidations, providing access to complex molecular architectures.[1][3]

The most widely adopted method for this transformation is the Vilsmeier-Haack reaction, which offers high yields and selectivity under relatively mild conditions.[4][5][6] Understanding the nuances of this reaction, from the in-situ generation of the electrophile to the final hydrolysis, is critical for optimizing reaction outcomes and troubleshooting synthetic challenges.

The Vilsmeier-Haack Reaction: The Principal Pathway

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8][9] In the context of 4-hydroxycoumarin, it provides a direct and efficient route to the desired 3-formyl derivative.[4][5] The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the coumarin ring.

Mechanism of Action

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[7][8][10]

-

The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃.

-

This addition is followed by the elimination of a dichlorophosphate anion, resulting in the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent .[7][10][11] This species is the key formylating agent in the reaction.

Stage 2: Electrophilic Attack and Hydrolysis

-

The electron-rich C-3 position of 4-hydroxycoumarin acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[7][10] This step disrupts the aromaticity of the coumarin's benzene ring.

-

A subsequent deprotonation step, often assisted by DMF, restores aromaticity and forms an iminium salt intermediate attached to the C-3 position.[7]

-

The final step involves aqueous work-up. Water attacks the iminium carbon, and subsequent elimination of dimethylamine and a proton yields the final 3-formyl-4-hydroxycoumarin product.[7][9]

Mechanistic Diagram: Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack reaction pathway for 4-hydroxycoumarin.

Causality in Experimental Design

-

Choice of Reagents: DMF and POCl₃ are the classic pair. DMF serves as both the formyl source and often the solvent. POCl₃ is a highly effective dehydrating agent that readily activates DMF.[12] Other acid chlorides like SOCl₂ or oxalyl chloride can also be used, but POCl₃ is most common for this substrate.[7]

-

Temperature Control: The formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-10 °C) to prevent degradation of the reagent and control the reaction rate.[13] The subsequent formylation step may require heating, depending on the substrate's reactivity.[7]

-

Stoichiometry: An excess of DMF is often used, functioning as the solvent. The molar ratio of POCl₃ to the 4-hydroxycoumarin substrate is a critical parameter that must be optimized for maximum yield.

-

Work-up: The reaction is quenched by pouring the mixture into cold water or onto crushed ice. This hydrolyzes the intermediate iminium salt to the final aldehyde and also neutralizes any remaining POCl₃.[13] A basic solution (e.g., sodium acetate) is sometimes added during work-up to facilitate the hydrolysis and neutralize the generated HCl.[8]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure for the synthesis of 4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehyde.[4][5]

Materials:

-

4-Hydroxycoumarin

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, cool anhydrous DMF (e.g., 10 molar equivalents) to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (e.g., 2-3 molar equivalents) dropwise to the stirred DMF over 30-60 minutes, ensuring the temperature does not exceed 10 °C. The formation of a thick, pale yellow to pinkish mass indicates the formation of the Vilsmeier reagent.[13]

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Add solid 4-hydroxycoumarin (1 molar equivalent) portion-wise to the reaction mixture, maintaining the low temperature.

-

After the addition of the coumarin, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large excess of crushed ice with vigorous stirring.

-

A solid precipitate will form. Continue stirring until all the ice has melted.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the crude product in an oven at 60 °C.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the 3-formyl-4-hydroxycoumarin as a crystalline solid.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as Melting Point determination, FT-IR, ¹H NMR, and Mass Spectrometry. The IR spectrum should show characteristic peaks for the aldehyde C-H stretch (~2860 cm⁻¹), the aldehyde carbonyl (C=O) stretch (~1680 cm⁻¹), and the lactone carbonyl stretch (~1720 cm⁻¹).[14]

Data Summary

| Reaction Method | Formylating Agent | Catalyst/Activator | Typical Yield | Reference |

| Vilsmeier-Haack | DMF | POCl₃ | 80-90% | [6] |

| Microwave-assisted | Ethyl Orthoformate | p-TSA | Quantitative | [15] |

| Duff Reaction | Hexamethylenetetramine | Acidic Media | Low-Moderate | [16][17] |

Alternative Formylation Methods

While the Vilsmeier-Haack reaction is dominant, other classical formylation reactions can, in principle, be applied to phenols and other electron-rich aromatics.

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or trifluoroacetic acid) to achieve ortho-formylation of phenols.[16][18][19]

Mechanism:

-

HMTA is protonated and undergoes ring-opening to generate an electrophilic iminium ion.[16][18]

-

The phenol attacks the iminium ion in an electrophilic aromatic substitution, typically at the ortho position.[16][20]

-

A series of intramolecular redox and rearrangement steps ensue, followed by acidic hydrolysis of the resulting imine to yield the aldehyde.[16]

Applicability to 4-Hydroxycoumarin: The Duff reaction is generally less efficient and provides lower yields compared to the Vilsmeier-Haack method for this specific substrate.[16][17] The strongly acidic conditions and higher temperatures required can lead to side reactions and decomposition, making it a less favorable choice.

Other Methods (Gattermann, Reimer-Tiemann)

-

Gattermann Reaction: This method uses hydrogen cyanide (HCN) and HCl with a Lewis acid catalyst.[21][22] Due to the extreme toxicity of HCN, this reaction is rarely used. Modifications using zinc cyanide (Adams modification) are safer but still less common for coumarin synthesis.[21][22]

-

Reimer-Tiemann Reaction: This reaction involves chloroform and a strong base to generate dichlorocarbene as the electrophile for ortho-formylation of phenols.[23][24] The harsh basic conditions are generally incompatible with the lactone functionality of the coumarin ring, which is susceptible to hydrolysis.

Conclusion

The formylation of 4-hydroxycoumarin is a cornerstone reaction for accessing a rich portfolio of derivative compounds. This guide establishes the Vilsmeier-Haack reaction as the superior and most practical method, grounded in its high efficiency, selectivity, and operational simplicity. The detailed mechanistic explanation and the validated experimental protocol provide researchers with the necessary tools to successfully synthesize 3-formyl-4-hydroxycoumarin. By understanding the underlying principles of electrophile generation and substitution, scientists can confidently apply and adapt these methodologies for the development of novel chemical entities in medicinal chemistry and materials science.

References

- 1. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 5. scite.ai [scite.ai]

- 6. sciforum.net [sciforum.net]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. ijpcbs.com [ijpcbs.com]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. sciepub.com [sciepub.com]

- 16. Duff reaction - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. synarchive.com [synarchive.com]

- 20. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 21. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 22. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 23. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 24. psiberg.com [psiberg.com]

Spectroscopic Characterization of 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of medicinal chemistry and materials science, the coumarin scaffold stands as a privileged structure, celebrated for its broad spectrum of biological activities and unique photophysical properties. Within this esteemed family, 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde (also known as 3-formyl-4-hydroxycoumarin) emerges as a particularly intriguing molecule. Its strategic placement of hydroxyl, lactone, and aldehyde functionalities imparts a rich chemical reactivity, making it a versatile precursor for the synthesis of more complex heterocyclic systems. Furthermore, the electronic interplay between these groups gives rise to fascinating spectroscopic behavior, including the potential for tautomerism and sensitivity to its environment.

This technical guide is born out of the necessity for a consolidated, in-depth resource on the spectroscopic characterization of this pivotal compound. It is designed not merely as a repository of data, but as a narrative that explains the "why" behind the "how"—elucidating the causal links between molecular structure, experimental choices, and the resultant spectral signatures. By synthesizing field-proven insights with rigorous scientific principles, this document aims to empower researchers to confidently identify, characterize, and utilize this compound in their drug discovery and development endeavors. Every protocol herein is crafted to be a self-validating system, ensuring the trustworthiness and reproducibility of the obtained data.

Molecular Structure and Inherent Chemical Nuances

This compound possesses a molecular formula of C₁₀H₆O₄ and a molecular weight of 190.15 g/mol [1][2][3][4][5]. Its structure is characterized by a benzopyrone (chromene-2-one) core, substituted with a hydroxyl group at the 4-position and a carbaldehyde (formyl) group at the 3-position. This specific arrangement of functional groups is the cornerstone of its chemical and spectroscopic properties.

The Phenomenon of Keto-Enol Tautomerism

A critical aspect of the chemistry of 4-hydroxycoumarins is the existence of keto-enol tautomerism. While the 4-hydroxy-2-oxo-2H-chromene form is predominantly observed, it can exist in equilibrium with its tautomeric forms, such as the 2,4-chromandione structure[2]. This equilibrium is influenced by factors such as the solvent and pH of the medium. Spectroscopic techniques are paramount in elucidating the dominant tautomeric form under various conditions. In DMSO solution, for instance, the 4-hydroxycoumarin form is the major species observed in NMR studies of related compounds[6].

dot graph Tautomerism { layout=neato; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

A [label="4-Hydroxy-2-oxo-2H-chromene\n(Enol form)", fillcolor="#4285F4", pos="0,0!"]; B [label="2,4-Chromandione\n(Keto form)", fillcolor="#EA4335", pos="3,0!"]; C [label="2-Hydroxy-4-oxo-4H-chromene\n(Alternative Enol form)", fillcolor="#FBBC05", pos="1.5,-2!"];

A -- B [label="Equilibrium", dir=both]; A -- C [label="Equilibrium", dir=both]; } Caption: Tautomeric equilibria of the 4-hydroxycoumarin scaffold.

Synthesis of this compound

The reliable synthesis of the title compound is a prerequisite for its thorough characterization. A common and effective method involves the formylation of 4-hydroxycoumarin.

Synthetic Protocol: Microwave-Assisted Formylation

A reported method for the synthesis of 3-formyl-4-hydroxycoumarin involves the reaction of 4-hydroxycoumarin with an orthoformate under microwave irradiation, which can lead to a quantitative yield[7].

Experimental Workflow:

Step-by-Step Methodology:

-

Combine 4-hydroxycoumarin, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid in a microwave-safe vessel.

-

Subject the mixture to microwave irradiation. The reaction is performed in the absence of a solvent[7].

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product is obtained and can be purified if necessary, although this method is reported to yield the product quantitatively[7].

Spectroscopic Characterization: A Multi-faceted Approach

A comprehensive understanding of this compound necessitates a multi-pronged spectroscopic approach. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (in CDCl₃):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehydic Proton (-CHO) | 10.0 - 10.3 | Singlet | Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. A similar compound shows this peak at 10.13 ppm[8]. |

| Aromatic Protons (H-5 to H-8) | 7.0 - 8.0 | Multiplets | The exact chemical shifts and coupling patterns will depend on the electronic environment of the benzene ring. |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet | The chemical shift is highly dependent on concentration, temperature, and solvent. May undergo exchange with residual water in the solvent. |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehydic Carbonyl (-CHO) | 185 - 190 | Downfield shift characteristic of an aldehyde carbonyl. A related compound shows this peak at 187.92 ppm[8]. |

| Lactone Carbonyl (C-2) | 160 - 165 | Typical chemical shift for a lactone carbonyl carbon. |

| C-4 (bearing -OH) | 160 - 165 | Deshielded due to the attached hydroxyl group. |

| Aromatic Carbons (C-4a to C-8a) | 110 - 155 | A series of peaks corresponding to the carbons of the benzene ring. |

| C-3 (bearing -CHO) | 110 - 120 | The chemical shift will be influenced by the attached aldehyde group. |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and lactone functionalities.

Expected FT-IR Spectral Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3500 | O-H stretch (hydroxyl) | Broad |

| ~1720 | C=O stretch (lactone) | Strong |

| ~1680 | C=O stretch (aldehyde) | Strong |

| 1600 - 1450 | C=C stretch (aromatic) | Medium to Strong |

| ~2850 and ~2750 | C-H stretch (aldehyde) | Medium (often a doublet) |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the compound with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Spectral Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated π-system of the coumarin core. The absorption and emission properties are often sensitive to the solvent environment (solvatochromism) and the pH of the solution.

Expected UV-Vis Absorption Data:

The UV-Vis spectrum of this compound is expected to exhibit absorption maxima in the UV-A and UV-B regions, typical for 4-hydroxycoumarin derivatives[7]. The exact wavelength of maximum absorption (λmax) will be influenced by the solvent polarity. In general, more polar solvents may lead to a shift in the absorption bands.

Fluorescence Spectroscopy:

Many coumarin derivatives are known for their fluorescent properties[9]. The introduction of the aldehyde group at the 3-position may influence the fluorescence quantum yield and emission wavelength. The fluorescence properties are also expected to be solvent-dependent.

Experimental Protocol for UV-Vis and Fluorescence Spectroscopy:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.2-1.0 AU for UV-Vis).

-

UV-Vis Spectral Acquisition: Record the absorption spectrum against a solvent blank over a suitable wavelength range (e.g., 200-500 nm).

-

Fluorescence Spectral Acquisition: Excite the sample at its absorption maximum and record the emission spectrum. The emission wavelength will be longer than the excitation wavelength (Stokes shift).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak ([M]⁺): A peak corresponding to the molecular weight of the compound (190.15 g/mol ) should be observed.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29)[6]. The coumarin ring itself can also undergo characteristic fragmentation. Analysis of Schiff bases derived from the title compound has been performed using mass spectrometry, indicating that the parent molecule is amenable to this technique[6].

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Detection: Detect the resulting ions and their mass-to-charge ratios (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

The Influence of Environment: Solvatochromism and pH Effects

The spectroscopic properties of this compound are not static but can be modulated by its immediate environment.

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is reflected in shifts in the UV-Vis absorption and fluorescence emission spectra. For coumarin derivatives, an increase in solvent polarity often leads to a bathochromic (red) shift in the emission spectrum due to the stabilization of a more polar excited state.

Effect of pH

The presence of the acidic 4-hydroxyl group means that the spectroscopic properties of the title compound will be pH-dependent. Deprotonation of the hydroxyl group at higher pH values will lead to the formation of a phenolate anion. This will alter the electronic structure of the molecule and result in significant changes in the UV-Vis absorption spectrum. This property can be exploited to determine the pKa of the compound.

Conclusion and Future Outlook

The spectroscopic characterization of this compound is a crucial step in its utilization as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of the expected spectroscopic data and the experimental protocols required to obtain them. The interplay of its functional groups gives rise to a rich and informative spectroscopic profile.

Future research could focus on a more detailed investigation of its photophysical properties, including the determination of its fluorescence quantum yield in various solvents and an in-depth study of its excited-state dynamics. Such studies will further unlock the potential of this versatile coumarin derivative in the development of novel fluorescent probes and functional materials.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 51751-34-9 | Benchchem [benchchem.com]

- 3. 51751-34-9|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. sciepub.com [sciepub.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, a key coumarin derivative with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through modern NMR techniques.

Introduction

This compound, also known as 4-hydroxy-3-formylcoumarin, belongs to the coumarin family, a class of benzopyrone compounds widely distributed in nature.[1] These compounds are renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. The introduction of a formyl group at the C-3 position of the 4-hydroxycoumarin scaffold creates a versatile intermediate for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications.[2] A thorough understanding of its molecular structure, unequivocally provided by NMR spectroscopy, is paramount for its application in drug design and materials science.

Molecular Structure and Atom Numbering

The structural integrity and subsequent spectral assignments are based on the standardized atom numbering scheme for the coumarin ring system. The following diagram illustrates the molecular structure of this compound and the numbering convention used for NMR signal assignments.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR data is fundamental to accurate structural elucidation. The following protocol outlines a standardized procedure for the preparation and analysis of this compound.

1. Sample Preparation:

-

Accurately weigh 10-20 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like the hydroxyl group.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is crucial for resolving the aromatic proton signals and their coupling patterns.

3. ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds to ensure full relaxation of protons.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

4. ¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon atom.

-

Acquisition Parameters:

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its proton environment. A key feature is the presence of a highly deshielded singlet corresponding to the aldehyde proton.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| -CHO | ~10.3 | s |

| H-5 | ~8.1 | dd |

| H-6 | ~7.4 | ddd |

| H-7 | ~7.8 | ddd |

| H-8 | ~7.4 | dd |

| 4-OH | ~13.5 | s (broad) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (-CHO): The singlet observed at approximately 10.3 ppm is characteristic of an aldehyde proton. Its downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and the aromatic ring.

-

Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the benzene ring appear in the range of 7.4-8.1 ppm. The specific multiplicities (doublet of doublets, triplet of doublets) arise from the spin-spin coupling with neighboring protons. A detailed analysis of these coupling constants is essential for unambiguous assignment.

-

Hydroxyl Proton (4-OH): A broad singlet is typically observed at a very downfield position (~13.5 ppm), which is indicative of a strongly hydrogen-bonded hydroxyl group.[3] This intramolecular hydrogen bond is formed with the adjacent carbonyl group of the lactone. The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of two carbonyl carbons and the carbons of the aromatic system are key features.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 (C=O, lactone) | ~161.1 |

| C-3 | ~105.0 |

| C-4 (C-OH) | ~165.0 |

| C-4a | ~120.3 |

| C-5 | ~125.2 |

| C-6 | ~124.5 |

| C-7 | ~134.0 |

| C-8 | ~117.0 |

| C-8a | ~152.2 |

| -CHO (C=O, aldehyde) | ~192.3 |

Note: The exact chemical shifts can vary slightly depending on the solvent.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct signals in the downfield region correspond to the two carbonyl carbons. The aldehyde carbonyl (-CHO) is the most deshielded, appearing around 192.3 ppm.[3] The lactone carbonyl (C-2) resonates at a slightly higher field, around 161.1 ppm.[3]

-

Aromatic and Olefinic Carbons: The remaining signals in the range of 105-165 ppm correspond to the carbons of the coumarin ring system. The carbon bearing the hydroxyl group (C-4) is significantly deshielded due to the electron-withdrawing effect of the oxygen atom. The bridgehead carbons (C-4a and C-8a) and the other aromatic carbons can be assigned based on their chemical shifts and by comparison with related coumarin derivatives.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of 4-hydroxycoumarin using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

Introduction: Elucidating a Versatile Synthetic Intermediate

4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, also known as 4-hydroxy-3-formylcoumarin, is a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds and analogues of natural products.[1] Its molecular structure, featuring a 4-hydroxycoumarin core appended with a reactive aldehyde group, provides a unique platform for chemical modification. The coumarin scaffold itself is the nucleus for many compounds with a broad spectrum of pharmacological activities, including anticoagulant, antibacterial, and antitumor properties.[2] Given its significance, the precise and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and metabolite identification studies.

Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[3] This guide provides an in-depth, experience-driven approach to the mass spectrometric analysis of this compound, moving beyond mere procedural steps to explain the underlying principles and rationale that govern method development.

Molecular Profile:

-

Chemical Formula: C₁₀H₆O₄[4]

-

Molecular Weight: 190.15 g/mol [5]

-

Core Structure: 4-hydroxycoumarin

-

Key Functional Groups: Enolic hydroxyl, α,β-unsaturated lactone, aromatic ring, aldehyde

Part 1: Foundational Strategy - Ionization and Sample Preparation

The success of any mass spectrometry analysis is fundamentally dependent on the efficient generation of gas-phase ions from the analyte. The choice of ionization technique is therefore the first critical decision point.

Selecting the Optimal Ionization Source

For a molecule like this compound, which possesses polar functional groups (hydroxyl, carbonyls) and is non-volatile, Electrospray Ionization (ESI) is the method of choice.[6][7]

-

Expertise & Causality: ESI is a soft ionization technique ideal for polar, thermally labile molecules.[3][7] Unlike harsher methods like Electron Ionization (EI), ESI typically preserves the molecular ion, which is crucial for determining the molecular weight. The acidic 4-hydroxyl group (pKa ≈ 4.5) and multiple carbonyl oxygens make this molecule highly amenable to forming ions in solution, which are then gently transferred to the gas phase.[5]

-

Ionization Polarity - Positive vs. Negative Mode:

-

Negative Ion Mode (ESI-): This is often the preferred mode for 4-hydroxycoumarins. The enolic hydroxyl group is acidic and readily deprotonates to form a stable [M-H]⁻ ion. This process is highly efficient and often results in a very strong signal with low background noise.

-

Positive Ion Mode (ESI+): Protonation can occur on the carbonyl oxygens, leading to the [M+H]⁺ ion.[8] While effective, it can sometimes be less efficient than deprotonation. Adduct formation, such as [M+Na]⁺ or [M+K]⁺, is also common and can complicate spectral interpretation, though it provides confirmatory evidence of the molecular weight.

-

Protocol: Sample Preparation for ESI-MS

A robust and reproducible protocol is essential for obtaining high-quality data. The primary goal is to completely dissolve the analyte and remove any non-volatile salts or particulates that can suppress ionization or clog the instrument.[9][10]

Objective: To prepare a ~1-10 µg/mL solution of the analyte in a volatile, ESI-compatible solvent.

Materials:

-

This compound sample

-

HPLC-grade Methanol (MeOH)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Calibrated micropipettes

-

2 mL autosampler vials with septa caps[10]

-

Vortex mixer

-

0.22 µm syringe filter (if particulates are visible)

Step-by-Step Methodology:

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol in a clean vial. Vortex thoroughly to ensure complete dissolution.

-

Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution. For a 10 µg/mL solution, transfer 10 µL of the stock solution into a 2 mL autosampler vial and add 990 µL of a suitable solvent mixture (e.g., 50:50 Methanol:Water or 50:50 Acetonitrile:Water).

-

Solvent Considerations: The final solvent should be similar to the mobile phase if using Liquid Chromatography-Mass Spectrometry (LC-MS). For direct infusion, a 50:50 mixture of ACN or MeOH with water is a reliable starting point. Avoid non-volatile buffers like phosphates or high concentrations of salts.[10]

-

Filtration (Optional but Recommended): If any precipitate or cloudiness is observed, filter the final working solution through a 0.22 µm syringe filter directly into the autosampler vial.[10] This prevents instrument contamination and blockages.

-

Blank Samples: Always prepare at least two blank samples containing only the final solvent mixture. Run one before and one after the analyte to check for carryover.[10]

Part 2: Data Acquisition and Structural Elucidation

With a properly prepared sample, the next phase involves acquiring and interpreting the mass spectral data. This is a two-step process involving a full scan to identify the parent ion, followed by tandem MS (MS/MS) to probe its structure.

Full Scan MS: Confirming Molecular Weight

The initial experiment is a full scan analysis to locate the molecular ion.

| Parameter | Typical Setting (Negative Mode) | Typical Setting (Positive Mode) | Rationale |

| Ionization Mode | ESI- | ESI+ | As discussed, ESI- is often preferred for its high efficiency in forming [M-H]⁻. |

| Mass Range | m/z 50 - 300 | m/z 50 - 300 | This range comfortably brackets the expected molecular ions. |

| Capillary Voltage | -2.5 to -3.5 kV | 3.0 to 4.5 kV | Optimizes the electrospray plume for efficient ion formation. |

| Desolvation Temp. | 300 - 450 °C | 300 - 450 °C | Facilitates solvent evaporation to release gas-phase ions. |

| Cone Voltage | 20 - 40 V | 20 - 40 V | A mild voltage to guide ions into the mass analyzer without causing premature fragmentation. |

Expected Full Scan Results:

| Ion Species | Theoretical Monoisotopic Mass (m/z) | Expected Observation |

| [M-H]⁻ | 189.0244 | High intensity peak in negative mode. |

| [M+H]⁺ | 191.0390 | Primary peak in positive mode. |

| [M+Na]⁺ | 213.0209 | Common adduct in positive mode, ~22 Da higher than [M+H]⁺. |

Tandem MS (MS/MS): Decoding the Fragmentation

Tandem mass spectrometry is the key to structural confirmation. In this experiment, the molecular ion of interest (e.g., m/z 189.02) is isolated, energized by collision with an inert gas (Collision-Induced Dissociation - CID), and the resulting fragment ions are mass analyzed. The fragmentation pattern is a structural fingerprint of the molecule.

The fragmentation of the coumarin ring system is well-documented and typically involves losses of carbon monoxide (CO) and carbon dioxide (CO₂).[8][11][12] The presence of the aldehyde group introduces additional, diagnostic fragmentation pathways.

Proposed Fragmentation Pathway for [M-H]⁻ at m/z 189.02

The workflow for an MS/MS experiment is depicted below.

References

- 1. This compound | 51751-34-9 | Benchchem [benchchem.com]

- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 3. organomation.com [organomation.com]

- 4. scbt.com [scbt.com]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. A study of the electrospray ionisation of selected coumarin derivatives and their subsequent fragmentation using an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Negative Ion Electrospray Ionization Mass Spectrometry and Computational Studies on Substituted 7-Hydroxycoumarins | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

tautomerism in 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

An In-depth Technical Guide to the Tautomerism of 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde

Abstract

This compound, a key derivative of the versatile 4-hydroxycoumarin scaffold, presents a fascinating case of tautomerism that dictates its chemical reactivity and biological potential. This guide provides a comprehensive exploration of the tautomeric equilibrium inherent to this molecule. We delve into its synthesis, the structural landscape of its potential tautomers, and the advanced analytical techniques employed for their characterization. By integrating experimental protocols with computational insights, this document serves as an essential resource for researchers, medicinal chemists, and drug development professionals seeking to understand and manipulate the nuanced behavior of this important heterocyclic compound.

Introduction: The Significance of Tautomerism in the 4-Hydroxycoumarin Core

The 4-hydroxycoumarin framework is a privileged scaffold in medicinal chemistry, most famously represented by the anticoagulant drug warfarin.[1][2] The biological activity of these compounds is often intrinsically linked to their ability to exist in different tautomeric forms.[3] Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, can profoundly influence a molecule's physicochemical properties, including its pKa, lipophilicity, and hydrogen bonding capacity.[4] Consequently, understanding and controlling this equilibrium is a critical aspect of drug discovery and development.[2]

This compound, with its additional formyl group at the highly activated C3 position, exhibits a complex tautomeric landscape.[5] The interplay between the 4-hydroxyl group, the lactone carbonyl, and the C3-aldehyde substituent creates a delicate balance between keto and enol forms. This guide will systematically dissect this equilibrium, providing both the theoretical foundation and the practical methodologies required for its study.

Synthesis of the Core Compound

The primary and most efficient route for the preparation of this compound is the Vilsmeier-Haack formylation of the readily available 4-hydroxycoumarin.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic substrate.[9][10]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Hydroxycoumarin

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice bath

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Hydrochloric acid (2M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 eq.) in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure the complete formation of the chloroiminium ion (Vilsmeier reagent).

-

Substrate Addition: Dissolve 4-hydroxycoumarin (1 eq.) in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a generous amount of crushed ice with vigorous stirring.

-

Hydrolysis: The initial iminium salt intermediate will hydrolyze to the aldehyde. A precipitate should form. If the solution is acidic, neutralize it carefully with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Isolation: Filter the solid product, wash it thoroughly with cold water, and dry it under a vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure this compound.[11]

Caption: Vilsmeier-Haack Synthesis Workflow.

The Tautomeric Landscape

The core 4-hydroxycoumarin structure can theoretically exist in at least three tautomeric forms.[7][8][12] The introduction of the C3-carbaldehyde group further complicates this equilibrium. The predominant forms considered in solution are the 4-hydroxy-2-oxo-enol form (A) and the 2,4-dione-keto form (B) . An additional potential tautomer involves the enolization of the aldehyde, the enol-aldehyde form (C) , which can be stabilized by an intramolecular hydrogen bond.

-

Tautomer A (4-Hydroxy-2-chromenone form): This enol form benefits from the aromaticity of the benzene ring and potential intramolecular hydrogen bonding between the 4-hydroxyl group and the C3-aldehyde's carbonyl oxygen.

-

Tautomer B (Chromane-2,4-dione form): This keto form features two carbonyl groups within the heterocyclic ring. Its stability can be influenced by solvent interactions.[3]

-

Tautomer C (Aldehyde-enol form): This form involves the enolization of the aldehyde group, creating a conjugated system stabilized by a strong intramolecular hydrogen bond, forming a six-membered ring.

Caption: Tautomeric Equilibria.

Structural Elucidation and Analytical Methodologies

A combination of spectroscopic and computational methods is required to definitively characterize the tautomeric equilibrium.[4][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for studying tautomerism in solution.[3][14] The chemical shifts (δ) of key protons and carbons are highly sensitive to the electronic environment, allowing for the identification and quantification of each tautomer.

-

¹H NMR: The enolic proton of the 4-hydroxyl group in Tautomer A and the aldehyde-enol proton in Tautomer C are expected to appear as sharp, deshielded singlets, often above 10 ppm, due to strong intramolecular hydrogen bonding. The C3 proton in Tautomer B would appear at a significantly different chemical shift compared to the vinyl proton in the enol forms.

-

¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) and the olefinic carbons (C3 and C4) are distinct for each tautomer. For instance, the C4 carbon will show a signal characteristic of a ketone in Tautomer B (~200 ppm) but a signal for an enolic carbon in Tautomer A (~160-170 ppm).[15]

Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of this compound (5-10 mg/mL) in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess solvent effects.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (like HSQC and HMBC) at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).

-

Analysis: Integrate the signals corresponding to the distinct protons of each tautomer. The ratio of the integrals provides the relative population of each tautomer in that specific solvent.

-

Variable Temperature (VT) NMR: Conduct experiments at different temperatures to study the thermodynamics of the equilibrium.

UV-Visible Spectroscopy

Different tautomers possess different conjugated systems and thus exhibit unique electronic transitions, resulting in distinct UV-Vis absorption spectra.[13][16] By analyzing the spectra in various solvents, one can observe shifts in the equilibrium. The enol forms, with more extended conjugation, typically absorb at longer wavelengths (bathochromic shift) compared to the keto form.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous structure of the molecule in the solid state.[17] This technique can definitively identify which tautomer is energetically favored in the crystal lattice, offering a crucial reference point for solution-state studies.

| Technique | Parameter Measured | Information Gained |

| ¹H NMR | Chemical shift, coupling constants, integration | Identification and quantification of tautomers in solution. |

| ¹³C NMR | Chemical shift of C2, C3, C4 | Unambiguous differentiation between keto and enol carbons. |

| UV-Vis | λmax, molar absorptivity | Qualitative assessment of equilibrium shifts with solvent polarity. |

| X-ray | Atomic coordinates, bond lengths | Definitive structure of the most stable tautomer in the solid state. |

| Table 1: Summary of Analytical Techniques for Tautomerism Study. |

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed; it is a dynamic process influenced by several environmental and structural factors.[4]

-

Solvent Polarity: The solvent plays a critical role. Non-polar solvents like chloroform often favor the intramolecularly hydrogen-bonded enol forms (Tautomer A or C ), as the solvent cannot compete effectively for hydrogen bonding. In contrast, polar aprotic solvents like DMSO can stabilize the more polar keto form (Tautomer B ) by forming intermolecular hydrogen bonds.[15]

-

Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR studies can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric interconversion.

-

pH: The acidity or basicity of the medium can significantly impact the equilibrium, as deprotonation of the 4-hydroxyl group leads to a resonance-stabilized enolate anion, which is a common intermediate in the interconversion.

Computational Modeling and Theoretical Insights

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental results.[5][18] These methods can:

-

Optimize the geometries of all possible tautomers.

-

Calculate their relative energies (stabilities) in the gas phase and in various solvents using continuum solvation models (e.g., PCM).[13]

-

Predict NMR chemical shifts and vibrational frequencies to aid in the assignment of experimental spectra.

-

Model the transition states for interconversion to understand the energy barriers of the process.

Computational studies on related 4-hydroxycoumarin systems have often shown that enol forms stabilized by intramolecular hydrogen bonds are the most stable tautomers, which aligns with many experimental observations.[1][3][19]

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (DMSO, kcal/mol) |

| Tautomer A | 0.5 | 1.2 |

| Tautomer B | 3.0 | 0.0 |

| Tautomer C | 0.0 | 0.8 |

| Table 2: Hypothetical DFT-Calculated Relative Stabilities. |

Implications for Reactivity and Drug Design

The specific tautomer present under physiological conditions determines the molecule's biological interactions. The shape, hydrogen bond donor/acceptor pattern, and electrostatic potential of each tautomer are different, leading to distinct binding affinities for a given receptor or enzyme active site.[2]

-

Chemical Reactivity: The nucleophilicity of the C3 position is greatly enhanced in the enolate form, making it susceptible to electrophilic attack. Conversely, the aldehyde group's reactivity is dependent on its keto or enol state. This differential reactivity is crucial for using the molecule as a synthetic intermediate.[7][12]

-

Biological Activity: For anticoagulant 4-hydroxycoumarins, it is proposed that a specific tautomeric or ionized form is responsible for binding to the Vitamin K Epoxide Reductase (VKOR) enzyme.[3] Therefore, designing derivatives of this compound for therapeutic purposes requires a thorough understanding of which tautomer will predominate in the biological target's microenvironment.

Caption: Tautomer-Dependent Biological Interaction.

Conclusion and Future Outlook

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural features and environmental conditions. A synergistic approach combining high-resolution spectroscopy, X-ray crystallography, and computational modeling is essential for a complete characterization of its tautomeric equilibrium. The insights gained are not merely of academic interest; they are fundamental to harnessing this molecule's potential in synthetic chemistry and for the rational design of new therapeutic agents. Future work should focus on time-resolved spectroscopy to probe the kinetics of the tautomeric interconversion and on co-crystallization studies to understand its specific interactions with biological macromolecules.

References

- 1. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scite.ai [scite.ai]

- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciforum.net [sciforum.net]

- 17. Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]

chemical properties of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

Abstract

This compound, also widely known as 4-hydroxy-3-formylcoumarin, is a pivotal heterocyclic aldehyde that serves as a versatile scaffold in synthetic organic chemistry and drug discovery. Its unique molecular architecture, featuring a coumarin core functionalized with both a reactive aldehyde and an acidic hydroxyl group, imparts a rich and diverse chemical reactivity. This guide provides a comprehensive examination of its chemical and physical properties, established synthesis protocols, and its extensive utility as a precursor for a wide array of more complex heterocyclic systems. We delve into the mechanistic underpinnings of its key reactions, including the Vilsmeier-Haack synthesis and Knoevenagel condensations, providing field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound for the design and synthesis of novel therapeutic agents and functional materials.

Introduction and Nomenclature

The coumarin (2H-chromen-2-one) nucleus is a privileged scaffold found in numerous natural products and synthetic molecules of significant biological importance. Within this class, this compound stands out as a particularly valuable synthetic intermediate.[1] Its structure combines the characteristic lactone of the coumarin ring with two key functional groups at adjacent positions: a nucleophilic 4-hydroxyl group and an electrophilic 3-formyl (aldehyde) group. This arrangement facilitates a variety of cyclization and condensation reactions, making it a foundational building block for constructing fused heterocyclic systems.[2] Its derivatives have been investigated for a range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][3]

Compound Identification

For clarity and precision in research and documentation, the compound is identified by several systematic names and registry numbers.

| Identifier | Value |

| Systematic IUPAC Name | This compound |

| Alternative Names | 4-Hydroxy-3-formylcoumarin, 3-Formyl-4-hydroxycoumarin |

| CAS Number | 51751-34-9[1][4][5] |

| Molecular Formula | C₁₀H₆O₄[1][5] |

| Molecular Weight | 190.15 g/mol [1][4] |

| InChI Key | WNIIGYLAWCFYOW-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Properties

Physicochemical Data

The physical properties of this compound are characteristic of a polar, aromatic organic solid.

| Property | Value / Description |

| Appearance | Pale yellow to light brown solid[3] |

| Melting Point | 138-140 °C[6] |

| Boiling Point (Predicted) | 405.1 ± 45.0 °C[6] |

| Density (Predicted) | 1.630 ± 0.06 g/cm³[6] |

| Acidity (pKa, Predicted) | 4.50 ± 1.00[6] |

The acidity of the 4-hydroxyl group is a defining feature, influenced by the electron-withdrawing nature of the adjacent carbonyl groups and the delocalization of the resulting conjugate base. Studies on various hydroxycoumarins confirm that the position of the hydroxyl group dramatically impacts acidity due to effects of electron delocalization and solvent-solute interactions.[7][8]

Tautomerism

A critical aspect of the compound's structure and reactivity is its existence in multiple tautomeric forms. The predominant equilibrium is between the 4-hydroxy-coumarin form and the 2-hydroxy-chromone form. This keto-enol tautomerism influences which atoms act as nucleophiles or electrophiles in different chemical environments.[3]

Caption: Keto-enol tautomerism of 4-hydroxy-3-formylcoumarin.

Spectroscopic Analysis

While specific spectra require empirical measurement, the expected spectroscopic signatures can be predicted from the molecular structure:

-

¹H NMR: Signals for the four aromatic protons on the benzene ring, a characteristic singlet for the aldehyde proton (δ 9.5-10.5 ppm), and a broad singlet for the enolic hydroxyl proton.

-

¹³C NMR: Resonances for ten carbon atoms, including signals for the aldehyde carbonyl (δ ~190 ppm), the lactone carbonyl (δ ~160 ppm), and carbons of the aromatic and heterocyclic rings.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H stretching (broad, ~3200 cm⁻¹), C=O stretching of the aldehyde (~1670 cm⁻¹), C=O stretching of the lactone (~1720 cm⁻¹), and C=C stretching of the aromatic ring (~1600 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak (M+) corresponding to its molecular weight of 190.15 g/mol .

Synthesis Methodologies

The most prevalent and efficient synthesis of this compound is achieved through the formylation of the readily available 4-hydroxycoumarin.

Primary Route: Vilsmeier-Haack Formylation

This reaction is the cornerstone for producing the title compound.[2][9] The Vilsmeier-Haack reaction utilizes a pre-formed Vilsmeier reagent, an electrophilic iminium species, to formylate an electron-rich aromatic ring.[10][11] 4-hydroxycoumarin is an ideal substrate due to the high electron density at the C3 position, which is activated by the 4-hydroxyl group.

Caption: Workflow for Vilsmeier-Haack synthesis of the title compound.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Rationale: This protocol is designed for robust and scalable synthesis. Phosphorus oxychloride (POCl₃) is used to activate N,N-dimethylformamide (DMF), creating the electrophilic Vilsmeier reagent in situ. The reaction is performed under anhydrous conditions to prevent premature quenching of the reactive intermediates.

-

Materials:

-

4-Hydroxycoumarin (1.0 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

Phosphorus oxychloride (POCl₃) (2.0 eq)

-

Ice bath

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

-

Procedure:

-

In a round-bottom flask, cool DMF in an ice bath to 0 °C.

-

Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. Causality: This exothermic reaction forms the Vilsmeier reagent. Slow addition prevents a dangerous temperature spike.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Add 4-hydroxycoumarin to the flask.

-